molecular formula C15H12ClNO2 B11614677 3-[(5-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one

3-[(5-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11614677
M. Wt: 273.71 g/mol
InChI Key: PHIJICDQJGQSRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Chloro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct pharmacological properties. Its ability to inhibit prostaglandin synthesis and promote the degradation of transcription factors makes it a valuable compound in both medicinal and industrial applications .

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

3-(5-chloro-2-methylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12ClNO2/c1-9-6-7-10(16)8-13(9)17-14-11-4-2-3-5-12(11)15(18)19-14/h2-8,14,17H,1H3

InChI Key

PHIJICDQJGQSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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